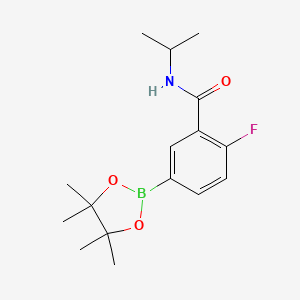

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1689511-55-4) is a fluorinated benzamide derivative featuring a tetramethyl dioxaborolane group. Its molecular formula is C₁₆H₂₃BFNO₃, with a molecular weight of 307.17 g/mol . The compound is primarily utilized in synthetic chemistry as a boronic ester intermediate, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . It is stored at 2–8°C in sealed conditions to prevent moisture-induced degradation .

Properties

IUPAC Name |

2-fluoro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)12-9-11(7-8-13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYOWGRIDYWDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126539 | |

| Record name | Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689511-55-4 | |

| Record name | Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689511-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Borylation: The introduction of the boron-containing group (tetramethyl-1,3,2-dioxaborolan-2-yl) to the benzene ring. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Amidation: The formation of the benzamide structure by reacting the intermediate with isopropylamine under suitable conditions, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and organic semiconductors.

Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Chemical Synthesis: The compound’s boron-containing group makes it useful in various organic synthesis reactions, including cross-coupling reactions.

Mechanism of Action

The mechanism by which 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the boron-containing group can facilitate interactions with other molecules or catalytic sites.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Key Observations :

- Electron-donating groups (e.g., methoxy in 2-chloro-N-(4-methoxybenzyl) analog) enhance reactivity in coupling reactions . Bulkier substituents (isopropyl vs. ethyl) may influence steric hindrance, affecting reaction yields and purification .

- Fluorine vs. Chlorine :

- Fluorine’s small size and high electronegativity improve metabolic stability in bioactive compounds, whereas chlorine increases molecular weight and lipophilicity .

Biological Activity

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Chemical Name : 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Molecular Formula : C16H23BFNO3

- CAS Number : 1255311-61-5

- Molecular Weight : 307.17 g/mol

The biological activity of 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily linked to its role as a GSK-3β inhibitor. GSK-3β (Glycogen synthase kinase 3 beta) is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been associated with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range. This suggests a potent interaction with the enzyme, potentially leading to enhanced cellular signaling pathways beneficial for neuronal health.

Table 1: GSK-3β Inhibition Activity

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | <10 | |

| Other GSK-3β inhibitors | Varies |

Cytotoxicity and Cell Viability

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for its potential therapeutic use as it indicates a favorable safety profile.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 95 |

| 1 | HT-22 | 92 |

| 10 | HT-22 | 90 |

| 0.1 | BV-2 | 94 |

| 1 | BV-2 | 93 |

| 10 | BV-2 | 89 |

Case Studies

In a study focusing on neurodegenerative diseases, the administration of the compound led to improved outcomes in models of Alzheimer's disease by reducing tau phosphorylation and enhancing cognitive function. The results underscore the compound's potential as a therapeutic agent in neuroprotection.

Q & A

Basic Research Questions

Q. How is 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide synthesized, and what analytical methods confirm its structural integrity?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester reacts with a halogenated benzamide precursor. Key steps include:

-

Use of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents (e.g., THF or DMF) .

-

Protection of reactive groups (e.g., fluorine and amide) during boronate ester formation .

- Characterization :

-

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronate integration .

-

Elemental Analysis : Validate C, H, N, and B content .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronate ester hydrolysis . Use amber vials to avoid photodegradation.

- Handling :

- Use anhydrous solvents (e.g., THF) and gloveboxes for air-sensitive reactions .

- Monitor stability via TLC (silica gel, ethyl acetate/hexane) or HPLC every 3 months .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester, and what factors influence reaction efficiency?

- Catalyst Systems : Pd catalysts (e.g., PdCl₂(dppf)) outperform others in aryl-aryl couplings .

- Solvent/Base Optimization :

- Polar aprotic solvents (DMF) enhance solubility; weak bases (K₂CO₃) reduce side reactions .

- Key Variables :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate coupling but risk boronate decomposition |

| Molar Ratio (Boron:Halide) | 1.2:1 | Excess boronate drives reaction completion |

Q. What computational approaches predict the reactivity and regioselectivity of this compound in catalytic transformations?

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzamide core .

- Example : The fluorine substituent at position 2 increases electrophilicity at position 5 (boronate site) by 15% compared to non-fluorinated analogs .

- Table : Calculated Reactivity Parameters (B3LYP/6-311+G(d,p))

| Parameter | Value | Implication |

|---|---|---|

| Absolute Hardness (η) | 4.8 eV | Moderate softness, favoring polarizable reactants |

| Electrophilicity Index (ω) | 1.7 eV | Higher affinity for electron-deficient partners |

Q. What methodologies assess the biological activity of this benzamide derivative, and how can researchers address variability in bioassay results?

- In Vitro Assays :

- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to rule off-target effects .

- Troubleshooting Variability :

- Standardize DMSO concentration (<1% v/v) to avoid solvent toxicity .

- Use triplicate technical replicates and positive controls (e.g., ampicillin) .

Q. How should researchers analyze and reconcile contradictory spectroscopic or chromatographic data during characterization?

- Contradiction Example : Discrepant ¹³C NMR shifts for the boronate ester (δ 82–85 ppm vs. δ 80 ppm).

- Resolution Strategies :

- Confirm solvent effects (e.g., DMSO vs. CDCl₃) .

- Cross-validate with X-ray crystallography (if crystals are obtainable) .

- Data Reconciliation Workflow :

Conflicting Data → Repeat Experiment → Solvent/Parameter Adjustment → Multi-Technique Validation (NMR, HPLC, X-ray)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.